Pentafluoroiodoethane
Overview
Description
Mechanism of Action
Pentafluoroiodoethane, also known as Iodopentafluoroethane or Perfluoroethyl iodide, is a chemical compound with the formula CF3CF2I . This article provides a comprehensive overview of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
this compound is primarily used in the production of water-repellent, oil-repellent, and surfactants . It serves as an initial telomerization agent and is also a raw material for a variety of synthetic resin monomers or fluorosiloxanes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. In its role as a water-repellent and oil-repellent agent, it likely alters the hydrophobic properties of surfaces. As a raw material for synthetic resin monomers or fluorosiloxanes, it contributes to the formation of these substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect its vapor pressure and boiling point , potentially influencing its efficacy and stability in different applications.
Preparation Methods
Pentafluoroiodoethane can be synthesized through several methods. One common method involves the fluorination of tetraiodoethylene with iodine pentafluoride . Another efficient method is the sulfinatodechlorination of chloropentafluoroethane followed by iodination . Industrial production methods often involve the reaction of 1,2-diiodotetrafluoroethane with antimony trifluoride chloride at elevated temperatures .
Chemical Reactions Analysis
Pentafluoroiodoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: It can react with unsaturated compounds like alkenes and alkynes to form addition products.
Reduction Reactions: It can be reduced to form pentafluoroethane. Common reagents used in these reactions include iodine pentafluoride, antimony trifluoride chloride, and various nucleophiles Major products formed from these reactions include perfluoroalkyl iodides and other fluorinated compounds.
Scientific Research Applications
Pentafluoroiodoethane has several scientific research applications:
Comparison with Similar Compounds
Pentafluoroiodoethane is unique due to its high fluorine content and the presence of an iodine atom. Similar compounds include:
Trifluoroiodomethane (CF3I): Used in similar applications but has a lower fluorine content.
1,1,1-Trifluoro-2-iodoethane (CF3CH2I): Another fluorinated iodide with different reactivity.
Nonafluoro-1-iodobutane (C4F9I): Used in the synthesis of longer-chain perfluoroalkyl compounds
This compound stands out due to its specific reactivity and the ease with which it can be synthesized from readily available precursors .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F5I/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPOJVLZTPGWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040149 | |
Record name | Pentafluoroiodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Compressed gas; Boiling point = 12-13 deg C; [Sigma-Aldrich MSDS] | |
Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentafluoroiodoethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16421 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
354-64-3 | |
Record name | 1,1,1,2,2-Pentafluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodopentafluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1,1,2,2-pentafluoro-2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentafluoroiodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentafluoroiodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODOPENTAFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E13B713QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key spectroscopic data for Pentafluoroiodoethane?
A1: this compound has the molecular formula C2F5I. Its structure consists of an ethyl group where all five hydrogen atoms are replaced by fluorine atoms, and one iodine atom is attached to the terminal carbon. Key spectroscopic data includes:
Q2: How does this compound behave under irradiation, and what are the implications of its photodissociation?
A2: this compound undergoes photodissociation when exposed to specific wavelengths of light.
Q3: Are there any noteworthy reactions involving this compound and how do they proceed?
A3: Yes, several reactions highlight the chemical reactivity of this compound:
Q4: How does this compound interact with group VB elements, and what is the significance of these reactions?
A4: this compound reacts with trimethyl-phosphine, -arsine, and -stibine to yield compounds of the form (CH3)2MC2F5, along with the corresponding tetramethylammonium iodide salt. [] These reactions showcase the ability of this compound to act as a fluorinated alkylating agent for group VB elements, leading to the formation of mixed alkyl-perfluoroalkyl derivatives. These derivatives are of interest in various fields, including materials science and catalysis.
Q5: What are the implications of ionic conductivity in this compound?
A5: Research has investigated the ionic conductivity of this compound, which provides valuable information about the mobility of charged species within the compound. [] This property is essential for understanding its potential applications in electrochemical devices, such as batteries and fuel cells. High ionic conductivity is desirable for efficient charge transport in these applications.
Q6: Can you elaborate on any efficient synthetic methods for this compound?
A6: One efficient method for synthesizing this compound starts with chloropentafluoroethane (CF3CF2Cl). This method involves a two-step process:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.